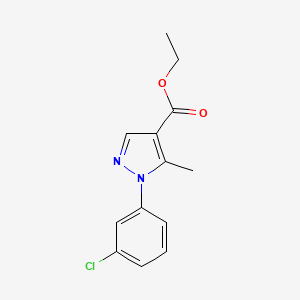Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
CAS No.: 6630-70-2
Cat. No.: VC16136137
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6630-70-2 |
|---|---|
| Molecular Formula | C13H13ClN2O2 |
| Molecular Weight | 264.71 g/mol |
| IUPAC Name | ethyl 1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3 |
| Standard InChI Key | FRWOHDBARSUUKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C |
Introduction
Structural and Physicochemical Properties
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.71 g/mol |
| Solubility | Moderate in organic solvents (e.g., DCM, EtOAc) |
| Boiling Point | Not reported (estimated >250°C) |
| LogP (Partition Coefficient) | ~2.8 (predicted) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically follows a multi-step protocol involving cyclization and functional group interconversion. A representative pathway, derived from analogous pyrazole syntheses , is outlined below:
-
Formation of the Pyrazole Core:
-
Esterification:
-
Functionalization:
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | , MeOH, reflux | 70–85% |
| Esterification | , EtOH, 0–20°C | 80% |
| Methylation | , NaH, THF | 65–75% |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
The position and nature of substituents significantly influence pharmacological properties:
Table 3: Bioactivity Comparison of Pyrazole Derivatives
The ethyl ester group in the target compound enhances metabolic stability compared to methyl esters, while the 3-chlorophenyl substituent improves target selectivity over 4-chloro analogues .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., ester-to-acid conversion for improved solubility) .
-
Combinatorial Chemistry: Utilized in high-throughput synthesis libraries due to modular substituent chemistry .
Agrochemical Uses
Pyrazole derivatives are employed in herbicide and pesticide formulations, leveraging their heterocyclic reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume